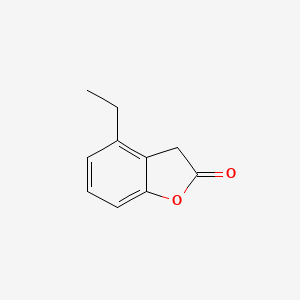
4-Ethylbenzofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylbenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzofuran-2(3H)-one can be achieved through various methods. One common approach involves the cross-dehydrogenative coupling (CDC) of 3-aryl benzofuran-2(3H)-ones with toluenes or phenols using di-tert-butyl peroxide (DTBP) as an oxidant . This transition-metal-free protocol efficiently generates all-carbon quaternary centers, making it useful for the synthesis of complex molecules.
Industrial Production Methods: Industrial production of this compound typically involves large-scale CDC reactions under optimized conditions to ensure high yields and purity. The use of DTBP as an oxidant and the selection of appropriate substrates are crucial for achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethylbenzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethylbenzofuran-2(3H)-one has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Ethylbenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.
Vergleich Mit ähnlichen Verbindungen
Benzofuran: The parent compound without the ethyl group.
2-Methylbenzofuran: A derivative with a methyl group instead of an ethyl group.
3-Arylbenzofuran-2(3H)-ones: Compounds with various aryl groups attached to the benzofuran ring.
Uniqueness: 4-Ethylbenzofuran-2(3H)-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity, biological activity, and physical properties. This distinct structure makes it valuable for specific applications where other benzofuran derivatives may not be suitable.
Eigenschaften
Molekularformel |
C10H10O2 |
|---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
4-ethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-2-7-4-3-5-9-8(7)6-10(11)12-9/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
QVKHVNYGBGDOGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2CC(=O)OC2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12859988.png)
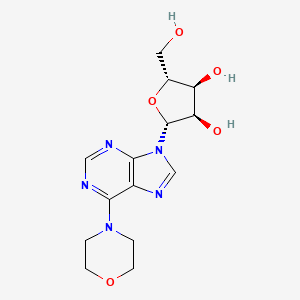

![3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B12860003.png)
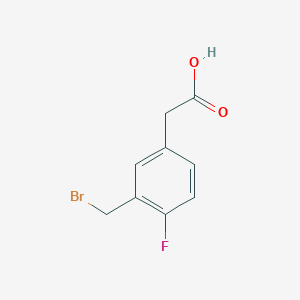
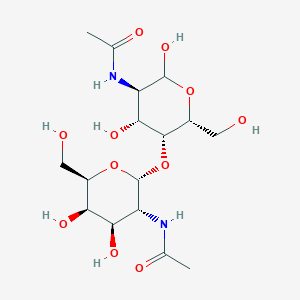

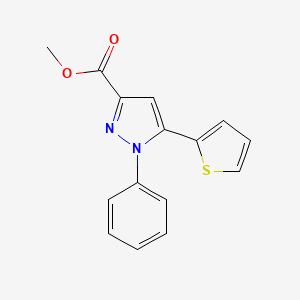
![4,4,5,5-tetramethyl-2-thieno[2,3-f][1]benzothiol-2-yl-1,3,2-dioxaborolane](/img/structure/B12860021.png)
![7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12860027.png)

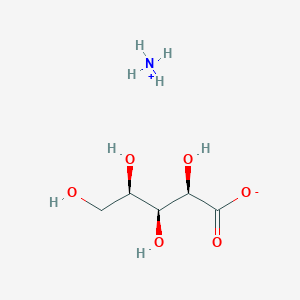
![7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12860045.png)
